Cas no 1805482-85-2 (Ethyl 4-cyano-3-difluoromethyl-2-ethylphenylacetate)

Ethyl 4-cyano-3-difluoromethyl-2-ethylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-cyano-3-difluoromethyl-2-ethylphenylacetate
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- Inchi: 1S/C14H15F2NO2/c1-3-11-9(7-12(18)19-4-2)5-6-10(8-17)13(11)14(15)16/h5-6,14H,3-4,7H2,1-2H3
- InChI Key: MLWFZJYTSPJYFJ-UHFFFAOYSA-N
- SMILES: FC(C1=C(C#N)C=CC(CC(=O)OCC)=C1CC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 351
- Topological Polar Surface Area: 50.1
- XLogP3: 3.2
Ethyl 4-cyano-3-difluoromethyl-2-ethylphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010001456-1g |
Ethyl 4-cyano-3-difluoromethyl-2-ethylphenylacetate |
1805482-85-2 | 97% | 1g |
1,519.80 USD | 2021-07-06 |
Ethyl 4-cyano-3-difluoromethyl-2-ethylphenylacetate Related Literature
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Additional information on Ethyl 4-cyano-3-difluoromethyl-2-ethylphenylacetate
Research Brief on Ethyl 4-cyano-3-difluoromethyl-2-ethylphenylacetate (CAS: 1805482-85-2) in Chemical Biology and Pharmaceutical Applications
Ethyl 4-cyano-3-difluoromethyl-2-ethylphenylacetate (CAS: 1805482-85-2) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This ester derivative, characterized by its cyano and difluoromethyl functional groups, has shown promising potential in various applications, including drug discovery and agrochemical development. Recent studies have focused on its synthesis, biological activity, and potential as an intermediate for more complex molecules.
The compound's unique structural features, particularly the presence of the difluoromethyl group, contribute to its enhanced metabolic stability and bioavailability, making it a valuable candidate for further investigation. Researchers have explored its role as a building block in the synthesis of novel pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators. The ethyl ester moiety further enhances its solubility, facilitating its use in various biological assays.
Recent advancements in the synthesis of Ethyl 4-cyano-3-difluoromethyl-2-ethylphenylacetate have focused on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as catalytic methods and solvent-free reactions, have been employed to improve the sustainability of its production. These innovations are critical for scaling up production to meet the demands of preclinical and clinical studies.
In pharmacological studies, this compound has demonstrated notable activity in modulating specific biological pathways. Preliminary data suggest its potential as an intermediate in the synthesis of compounds targeting inflammatory and metabolic disorders. Its mechanism of action is believed to involve interactions with key enzymes or receptors, though further detailed studies are required to elucidate its exact pharmacological profile.
Future research directions for Ethyl 4-cyano-3-difluoromethyl-2-ethylphenylacetate include exploring its derivatives for enhanced biological activity and reduced toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development into viable therapeutic agents. Additionally, its applications in agrochemicals, such as herbicides and fungicides, are being investigated, leveraging its structural advantages for crop protection.
In conclusion, Ethyl 4-cyano-3-difluoromethyl-2-ethylphenylacetate (CAS: 1805482-85-2) represents a versatile and promising compound in the realm of chemical biology and pharmaceuticals. Its ongoing research and development highlight its potential to contribute significantly to drug discovery and other industrial applications. Continued exploration of its properties and applications will undoubtedly yield valuable insights and innovations in the coming years.
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